ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiazinone core fused with a tetrahydrobenzothiophene moiety. Key structural attributes include:
- Benzothiazinone ring: A six-membered 1,4-benzothiazine derivative with a ketone group at position 3 and a trifluoromethyl substituent at position 5. This group is electron-withdrawing, enhancing stability and influencing intermolecular interactions .
- Acetamide linker: Connects the benzothiazinone to the tetrahydrobenzothiophene, a common motif in bioactive molecules for facilitating hydrogen bonding and target engagement.
- Tetrahydrobenzothiophene: A partially saturated bicyclic system with a methyl group at position 6 and an ethyl carboxylate ester at position 3, contributing to lipophilicity and metabolic stability.
The compound’s molecular formula is estimated as C₂₃H₂₄F₃N₂O₄S₂, with a molecular weight of ~537.6 g/mol.
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O4S2/c1-3-32-22(31)19-13-6-4-11(2)8-16(13)34-21(19)28-18(29)10-17-20(30)27-14-9-12(23(24,25)26)5-7-15(14)33-17/h5,7,9,11,17H,3-4,6,8,10H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEQXVPRMCWFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC4=C(S3)C=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine and benzothiophene intermediates, followed by their coupling through amide bond formation.
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Preparation of Benzothiazine Intermediate
Starting Material: 2-aminobenzenethiol
Reaction: Cyclization with trifluoroacetic anhydride to form 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine.
Conditions: Reflux in an appropriate solvent like dichloromethane.
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Preparation of Benzothiophene Intermediate
Starting Material: 2-bromo-3-methylthiophene
Reaction: Lithiation followed by reaction with ethyl chloroformate to form ethyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Conditions: Low temperature (-78°C) in a solvent like tetrahydrofuran (THF).
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Coupling Reaction
Reagents: The benzothiazine and benzothiophene intermediates are coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Conditions: Room temperature in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazine and benzothiophene rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine and benzothiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Biological Probes: Used in studying biological pathways and interactions.
Medicine
Drug Development: Potential use as a lead compound for developing new pharmaceuticals, particularly for targeting diseases involving oxidative stress or inflammation.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the benzothiazine and benzothiophene rings provide structural rigidity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives (Patent Compounds)
These compounds share a trifluoromethyl-substituted benzothiazole core linked via acetamide to aromatic groups. Key comparisons:
| Parameter | Target Compound | Patent Analogs |
|---|---|---|
| Core Structure | Benzothiazinone (fused benzene + thiazine + ketone) | Benzothiazole (fused benzene + thiazole) |
| Substituents | Trifluoromethyl, ethyl carboxylate, tetrahydrobenzothiophene | Trifluoromethyl, methoxy/ethoxy aryl groups |
| Molecular Weight | ~537.6 g/mol | ~345–400 g/mol (e.g., C₁₆H₁₂F₃N₂OS) |
| Functional Groups | Acetamide, ester, ketone | Acetamide, trifluoromethyl, ethers (methoxy/ethoxy) |
| Potential Applications | Hypothesized enzyme inhibition (e.g., antimicrobial) | Pharmaceutical candidates (undisclosed targets) |
Key Differences :
- The benzothiazinone core in the target compound introduces a ketone and saturated thiazine ring, altering electronic properties and conformational flexibility compared to the planar benzothiazole in patent analogs.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
| Parameter | Target Compound | Metsulfuron Methyl |
|---|---|---|
| Core Structure | Benzothiazinone + tetrahydrobenzothiophene | 1,3,5-Triazine + methyl benzoate |
| Substituents | Trifluoromethyl, ethyl carboxylate | Methyl ester, sulfonylurea bridge |
| Molecular Weight | ~537.6 g/mol | 381.4 g/mol |
| Functional Groups | Acetamide, ester | Sulfonylurea, ester |
| Applications | Undisclosed (hypothetical pharmaceutical use) | Herbicide (acetolactate synthase inhibition) |
Key Differences :
- The target’s benzothiazinone-tetrahydrobenzothiophene system is bulkier and more rigid than the triazine-sulfonylurea scaffold, likely limiting herbicidal activity but favoring selective binding in enzyme inhibition.
- The ethyl carboxylate in the target may confer slower hydrolysis rates compared to methyl esters in sulfonylureas, impacting environmental persistence or metabolic pathways.
Physicochemical and Functional Implications
Hydrogen Bonding and Crystal Packing
The acetamide and carbonyl groups in the target compound likely participate in hydrogen-bonding networks, as observed in similar heterocycles . This could influence crystallization behavior, solubility, and stability relative to patent analogs with fewer hydrogen-bond donors/acceptors.
Ring Puckering and Conformation
The tetrahydrobenzothiophene and benzothiazinone rings may adopt puckered conformations, analogous to cyclopentane derivatives . Such puckering could modulate steric interactions in biological targets compared to flatter benzothiazole-based compounds.
Biological Activity
Ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as compound E) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound E is with a molecular weight of approximately 498.54 g/mol. The structure incorporates several functional groups that contribute to its biological activity:
- Benzothiazine moiety : Known for various pharmacological effects.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Amide linkage : Often associated with increased potency in drug-like compounds.
Neuroprotective Properties
Compound E has been investigated for its neuroprotective and anti-neuroinflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated human microglia cells. The neuroprotective effects were evaluated using various assays, including:
- Cell viability assays (MTT)
- Enzyme-linked immunosorbent assays (ELISA)
- Quantitative real-time PCR (qRT-PCR)
These studies indicated significant protective effects against neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .
Anticancer Activity
In addition to its neuroprotective effects, compound E is also being explored for its potential in anticancer drug development . It is involved in the synthesis of 3,4-dihydropyrimidinones (DHPMs), which are known for their anticancer properties. The synthesis was achieved through a modified Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition .
Case Study 1: Neuroprotection in Experimental Models
In a study evaluating the neuroprotective effects of compound E on neuronal cell lines exposed to oxidative stress, results demonstrated a reduction in cell death and maintenance of mitochondrial function. This was attributed to the compound's ability to modulate oxidative stress pathways .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory properties of compound E showed that it effectively reduced levels of inflammatory markers in vitro. The compound's mechanism was linked to the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response .
Comparative Analysis
| Property | Compound E | Similar Compounds |
|---|---|---|
| Molecular Weight | 498.54 g/mol | Varies (typically 300-500 g/mol) |
| Neuroprotective Activity | Significant | Moderate in similar benzothiazine derivatives |
| Anti-inflammatory Activity | Strong inhibition of NO and TNF-α | Varies; some show weak activity |
| Anticancer Potential | Promising | Many derivatives show activity |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can intermediates be purified?
The synthesis typically involves multi-step reactions, including:
- Reductive amination : For example, LiAlH₄ in THF can reduce nitrovinyl intermediates to ethylamine derivatives, yielding ~53–61% after purification via silica gel column chromatography .
- Acid-catalyzed cyclization : Ethanol or acetic acid is used as a solvent under reflux, with molecular sieves to drive reactions to completion. Post-reaction workup includes washing with NaOH to remove unreacted reagents .
- Solid-phase extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) are conditioned with methanol and used to isolate intermediates from reaction mixtures, followed by LC-MS for purity validation .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
- X-ray diffraction (XRD) : Resolves crystal packing and stereochemistry, as demonstrated in analogous ethyl carboxylate derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl groups show distinct ¹⁹F coupling patterns) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., deviation < 2 ppm) .
- HPLC with UV/fluorescence detection : Quantifies purity (>95%) and detects trace impurities using C18 reverse-phase columns .
Advanced: How can computational methods optimize reaction pathways for improved yields?
- Quantum chemical calculations : Tools like Gaussian or ORCA simulate transition states to identify energetically favorable pathways. For example, ICReDD’s reaction path search algorithms reduce trial-and-error experimentation by predicting optimal conditions (e.g., solvent polarity, temperature) .
- Machine learning (ML) : AI platforms (e.g., COMSOL Multiphysics) analyze historical reaction data to recommend catalyst systems or solvent combinations, accelerating synthesis optimization .
Advanced: How should researchers resolve contradictions in yield or selectivity across different synthetic routes?
- Reproducibility audits : Replicate reactions under identical conditions (e.g., inert atmosphere, stoichiometric ratios) to isolate variables. For instance, discrepancies in LiAlH₄-mediated reductions (53% vs. 61% yields) may arise from trace moisture or incomplete mixing .
- Design of Experiments (DoE) : Use factorial designs to systematically test parameters (e.g., temperature, catalyst loading) and identify critical factors affecting selectivity .
Basic: What safety protocols are essential during handling and storage?
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent inhalation/contact, as recommended in benzodiazepine analogue SDS guidelines .
- Storage : Store at −18°C in airtight containers under argon to prevent hydrolysis of the ester moiety .
Advanced: How can molecular docking studies predict the compound’s bioactivity?
- Molecular dynamics (MD) simulations : Tools like AutoDock Vina model interactions with biological targets (e.g., enzyme active sites). For example, the trifluoromethyl group’s electronegativity may enhance binding affinity to hydrophobic pockets .
- Free-energy perturbation (FEP) : Quantifies binding energy changes upon structural modifications (e.g., substituting the benzothiophene ring) .
Basic: What strategies ensure batch-to-batch consistency in purity?
- SPE cleanup : HLB cartridges preconditioned with methanol remove polar impurities .
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals, monitored by melting point analysis .
Advanced: How do solvent polarity and proticity influence reaction kinetics?
- Dielectric constant effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN2 mechanisms, while protic solvents (e.g., ethanol) favor proton transfer in acid-catalyzed steps .
- Kamlet-Taft parameters : Quantify solvent hydrogen-bond acceptance/donation to correlate with reaction rates (e.g., THF accelerates LiAlH₄ reductions due to low polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
